molecular formula C17H21N3OS B2564649 N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-2-(methylsulfanyl)benzamide CAS No. 1448030-86-1

N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-2-(methylsulfanyl)benzamide

Cat. No.: B2564649
CAS No.: 1448030-86-1
M. Wt: 315.44
InChI Key: IUEFXZRRZYJEAW-UHFFFAOYSA-N
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Description

N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-2-(methylsulfanyl)benzamide is a complex organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and other medicinal properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-2-(methylsulfanyl)benzamide typically involves multiple steps. One common method includes the reaction of 1-methyl-4,5,6,7-tetrahydro-1H-indazole with a suitable benzoyl chloride derivative in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of automated reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-2-(methylsulfanyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products

Scientific Research Applications

N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-2-(methylsulfanyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an anti-inflammatory and antimicrobial agent.

    Medicine: Explored for its anticancer properties and potential use in drug development.

Mechanism of Action

The mechanism of action of N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-2-(methylsulfanyl)benzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors involved in inflammatory and microbial processes, thereby inhibiting their activity. This leads to a reduction in inflammation and microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-2-(methylsulfanyl)benzamide is unique due to its specific combination of an indazole core with a benzamide moiety and a methylsulfanyl group.

Properties

IUPAC Name

2-methylsulfanyl-N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3OS/c1-20-15-9-5-3-7-12(15)14(19-20)11-18-17(21)13-8-4-6-10-16(13)22-2/h4,6,8,10H,3,5,7,9,11H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUEFXZRRZYJEAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CCCC2)C(=N1)CNC(=O)C3=CC=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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